molecular formula C22H22F3N3OS B7733300 MFCD06642309

MFCD06642309

Cat. No.: B7733300
M. Wt: 433.5 g/mol
InChI Key: JCPBUNJEPZDZAU-UHFFFAOYSA-N
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Description

However, based on analogous compounds and methodologies outlined in the literature, a structured comparison can be inferred. Typically, MDL numbers correspond to specific chemical entries in databases, detailing properties such as molecular formula, synthesis routes, and applications. For example, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1533-03-5 (MDL: MFCD00039227) are characterized by their boronic acid or trifluoromethyl functional groups, which influence reactivity and industrial applications .

Properties

IUPAC Name

2-(4-propan-2-ylanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3OS/c1-14(2)16-6-8-18(9-7-16)26-13-20(29)28-21-27-12-19(30-21)11-15-4-3-5-17(10-15)22(23,24)25/h3-10,12,14,26H,11,13H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPBUNJEPZDZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD06642309 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade equipment, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

MFCD06642309 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield an oxidized derivative of this compound, while reduction could produce a reduced form of the compound.

Scientific Research Applications

MFCD06642309 has several applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological assays and experiments to study its effects on biological systems.

    Industry: this compound can be used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

Conclusion

This compound is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its utility and potential for future research and development.

Comparison with Similar Compounds

Key Findings :

  • Structural Impact : Halogen substituents (Br, Cl) in boronic acids (e.g., CAS 1046861-20-4) enhance electrophilicity, favoring Suzuki-Miyaura cross-coupling reactions . In contrast, trifluoromethyl groups (e.g., CAS 1533-03-5) improve thermal stability and lipophilicity, making them valuable in agrochemicals .
  • Solubility Differences : Lower solubility in boronic acids (0.24 mg/mL) compared to ketones (0.69 mg/mL) correlates with higher polarity and hydrogen-bonding capacity in the former .

Functional Comparison with Industrially Relevant Compounds

Compound Primary Use Advantages Limitations
This compound (Inferred) Pharmaceutical intermediates Halogens enable regioselective functionalization Limited solubility in aqueous media
CAS 1761-61-1 Flame retardants, polymers High thermal stability (decomposes at >300°C) Environmental persistence due to Br
CAS 1533-03-5 Agrochemical precursors Enhanced BBB penetration for CNS-targeting drugs CYP enzyme inhibition risks

Research Insights :

  • Thermal Stability: Brominated compounds like CAS 1761-61-1 exhibit superior flame-retardant properties compared to non-halogenated analogs, but raise ecological concerns .
  • Bioavailability : Trifluoromethylated compounds (e.g., CAS 1533-03-5) show high blood-brain barrier (BBB) permeability (Log Kp: -6.21 cm/s), advantageous in neuroactive drug design .

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